

## Safety and Toxicity of 2,5-Di-tertbutylhydroquinone: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Di-tert-butylhydroquinone

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#### **Abstract**

**2,5-Di-tert-butylhydroquinone** (DTBHQ) is a synthetic phenolic compound with antioxidant properties. This technical guide provides a comprehensive overview of the available safety and toxicity data for DTBHQ. The information is compiled from various sources, including safety data sheets, toxicological reviews, and scientific literature. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in evaluating the potential hazards associated with the handling and use of DTBHQ. The guide summarizes key toxicological endpoints, details the experimental methodologies for toxicity testing based on standardized protocols, and illustrates relevant biological pathways and experimental workflows.

## **Chemical and Physical Properties**



Property	Value	
Chemical Name	2,5-Di-tert-butylhydroquinone	
Synonyms	DTBHQ, 2,5-Di-tert-butylbenzene-1,4-diol	
CAS Number	88-58-4	
Molecular Formula	C14H22O2	
Molecular Weight	222.33 g/mol	
Appearance	White to light tan crystalline solid	
Melting Point	212 - 218 °C	
Solubility	Practically insoluble in water; Soluble in ethanol	

## **Toxicological Data**

The following tables summarize the available quantitative and qualitative toxicity data for **2,5- Di-tert-butylhydroquinone**.

**Table 2.1: Acute Toxicity** 

Endpoint	Species	Route	Value	Classificati on	Reference
LD50	Rat	Oral	800 - 1,600 mg/kg	Harmful if swallowed	[1]
LD50	Mouse	Oral	800 - 1,000 mg/kg	Harmful if swallowed	[2]
LD50	Guinea Pig	Dermal	> 21,000 mg/kg	Not classified	[1]

**Table 2.2: Irritation and Sensitization** 



Endpoint	Species	Result	Classification	Reference
Skin Irritation	Rabbit	Slight to moderate irritation	Causes skin irritation	[1]
Eye Irritation	Rabbit	Strong irritation	Causes serious eye irritation	[1]
Skin Sensitization	Guinea Pig	Non-sensitizing	Not classified as a skin sensitizer	[1]

Table 2.3: Genotoxicity

Assay	Test System	Result	Conclusion	Reference
Ames Test	Salmonella typhimurium	No data available for DTBHQ specifically. Related compound TBHQ has shown mixed results.	Data inconclusive for DTBHQ	
In vitro DNA Damage	Plasmid DNA	Capable of causing DNA cleavage	Potential for genotoxicity	[2]
In vitro Oxidative DNA Damage	Calf thymus DNA	Induced formation of 8- hydroxydeoxygu anosine (8OHdG)	Potential for oxidative DNA damage	[2]

## **Table 2.4: Other Toxicological Endpoints**



Endpoint	Finding	Reference
Chronic Toxicity	No specific long-term studies identified for DTBHQ.	[2]
Carcinogenicity	No specific carcinogenicity studies identified for DTBHQ.	[2]
Reproductive and Developmental Toxicity	No specific reproductive or developmental toxicity studies identified for DTBHQ.	[2]

## **Experimental Protocols**

Detailed experimental protocols for the toxicological evaluation of a substance like DTBHQ are based on internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the methodologies for key toxicity studies.

# **Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)**

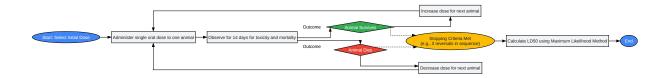
This method is used to determine the median lethal dose (LD<sub>50</sub>) of a substance when administered orally.

- Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).
- Housing and Feeding: Animals are caged individually and have access to standard laboratory diet and drinking water ad libitum.
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept constant by varying the concentration of the dosing solution.
- Procedure: A sequential dosing approach is used. The first animal is dosed at a level just below the best preliminary estimate of the LD<sub>50</sub>. If the animal survives, the next animal is



dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the stopping criteria are met.

- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
- Pathology: A gross necropsy is performed on all animals.



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Figure 1. Workflow for Acute Oral Toxicity Testing (OECD 425).

## **Acute Dermal Irritation/Corrosion (OECD 404)**

This test assesses the potential of a substance to cause skin irritation or corrosion.

- Test Animals: Healthy, young adult albino rabbits with intact skin.
- Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- Application: 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area (~6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.



- Exposure: The dressing is removed after a 4-hour exposure period.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system.
- Data Analysis: The mean scores for erythema and edema are calculated for each observation time point to determine the primary irritation index and classify the substance.

### **Acute Eye Irritation/Corrosion (OECD 405)**

This test evaluates the potential of a substance to cause eye irritation or damage.

- Test Animals: Healthy, young adult albino rabbits.
- Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are held together for about one second after instillation.
- Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application. Lesions are scored using a standardized system.
- Reversibility: If effects are present at 72 hours, observations continue until the effects are reversible or for a maximum of 21 days.

# Skin Sensitization - Guinea Pig Maximization Test (GPMT) (OECD 406)

The GPMT is a method to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

- Test Animals: Young, healthy adult albino guinea pigs.
- Induction Phase:





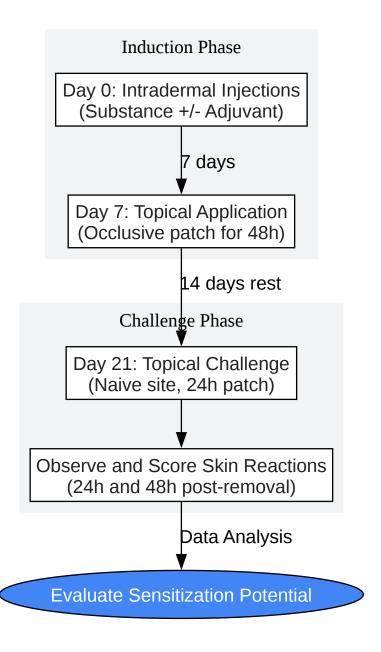


- Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the scapular region.
- Day 7: A topical application of the test substance is made to the same site and covered with an occlusive dressing for 48 hours.

#### Challenge Phase:

- Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank of both test and control animals under an occlusive patch for 24 hours.
- Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored.
- Evaluation: A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive response compared to control animals.





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Figure 2. Workflow for the Guinea Pig Maximization Test (OECD 406).

## **Bacterial Reverse Mutation Test (Ames Test) (OECD 471)**

This in vitro test is used to assess the mutagenic potential of a substance.

• Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).



- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.
- Procedure:
  - Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.
  - Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have mutated back to being able
  to synthesize the required amino acid) is counted. A substance is considered mutagenic if it
  causes a dose-dependent increase in the number of revertant colonies that is at least twice
  the spontaneous background rate.

## **Mechanism of Toxicity**

The primary mechanism of toxicity described for DTBHQ and related hydroquinones involves the disruption of intracellular calcium (Ca<sup>2+</sup>) homeostasis.[2]

# Inhibition of Sarco/Endoplasmic Reticulum Ca<sup>2+</sup>-ATPase (SERCA)

DTBHQ is known to be an inhibitor of the Sarco/Endoplasmic Reticulum Ca<sup>2+</sup>-ATPase (SERCA) pump.[3] The SERCA pump is responsible for sequestering Ca<sup>2+</sup> from the cytosol into the endoplasmic reticulum (ER), which is a major intracellular Ca<sup>2+</sup> store.

Inhibition of SERCA by DTBHQ leads to:

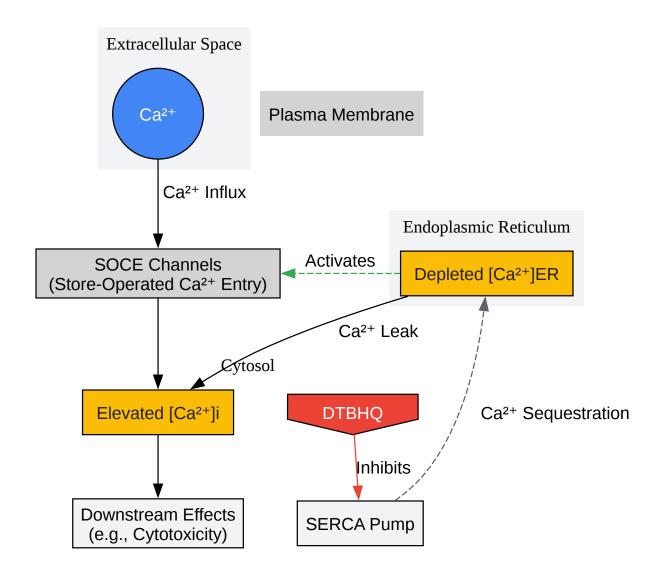
- Depletion of ER Ca<sup>2+</sup> stores: As the pump is blocked, Ca<sup>2+</sup> leaks from the ER into the cytosol and is not pumped back in.
- Elevation of cytosolic Ca<sup>2+</sup>: The leakage from the ER, coupled with the inability to resequester Ca<sup>2+</sup>, leads to a sustained increase in the concentration of free Ca<sup>2+</sup> in the



cytoplasm.

Activation of Store-Operated Calcium Entry (SOCE): The depletion of ER Ca<sup>2+</sup> stores
triggers the opening of calcium channels in the plasma membrane, leading to an influx of
extracellular Ca<sup>2+</sup> and further elevating cytosolic Ca<sup>2+</sup> levels.

This disruption of Ca<sup>2+</sup> signaling can have numerous downstream effects, including activation of various signaling pathways, mitochondrial dysfunction, and ultimately, cytotoxicity.



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Figure 3. Signaling pathway of DTBHQ-induced disruption of calcium homeostasis.



### Conclusion

**2,5-Di-tert-butylhydroquinone** is a moderately toxic substance following acute oral exposure and is a significant skin and eye irritant.[1][2] The available data on skin sensitization suggests it is not a sensitizer in guinea pigs.[1] However, there is a notable lack of data regarding chronic toxicity, carcinogenicity, and reproductive/developmental toxicity. The genotoxicity profile is also incomplete. The primary mechanism of toxicity appears to be the disruption of intracellular calcium signaling through the inhibition of the SERCA pump.[3]

Researchers, scientists, and drug development professionals should handle DTBHQ with appropriate personal protective equipment, including gloves and eye protection, and in a well-ventilated area to avoid inhalation of dust.[1] Given the data gaps in chronic toxicity, long-term exposure should be minimized. Further research is warranted to fully characterize the toxicological profile of DTBHQ, particularly concerning its long-term effects and genotoxic potential.

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- To cite this document: BenchChem. [Safety and Toxicity of 2,5-Di-tert-butylhydroquinone: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1670977#2-5-di-tert-butylhydroquinone-safety-and-toxicity-data]

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